Sodium Borate

Description

Properties

IUPAC Name |

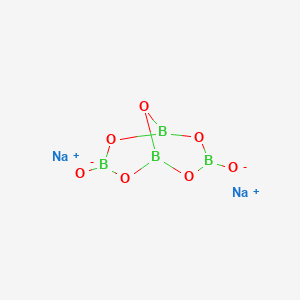

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGFMSUEHSUPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2B4O7, B4Na2O7 | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium borate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_borate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63989-70-8 (di-hydrochloride heptahydrate) | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101014358 | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Pellets or Large Crystals, Powder or glass-like plates becoming opaque on exposure to air; slowly soluble in water, White to gray, odorless powder; Becomes opaque on exposure to air; [NIOSH], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR POWDER. TURNS OPAQUE ON EXPOSURE TO AIR., White to gray, odorless powder., White to gray, odorless powder. [herbicide] [Note: Becomes opaque on exposure to air.] | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium borate, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

1,575 °C (decomposes), 2867 °F (decomposes), 2867 °F (Decomposes) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Water solubility: 3.1% at 25 °C; 2.5% at 20 °C, Solubility at 25 °C: 16.7% in methanol; 30% in ethylene glycol; 40.6 g/L in formamide, Solubility in water, g/100ml at 20 °C: 2.56, 4% | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.367, White crystals or powder, odorless; density: 1.73 20 °C/4 °C; loses water of crystallization when heated, with melting between 75 and 320 °C; fuses to a glassy mass at red heat (borax glass); effloresces slightly in warm dry air; soluble in water, glycerol; insoluble in alcohol /Sodium tetraborate decahydrate/, Relative density (water = 1): 2.4, 2.37 | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Negligible at 20 °C, 0 mmHg (approx) | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless glassy solid; hygroscopic, Light grey, vitreous granules, White to gray powder; becomes opaque on exposure to air | |

CAS No. |

1330-43-4, 1310383-93-7, 12267-73-1 | |

| Record name | Sodium tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium borate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boron sodium oxide (B4Na2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tetraborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraboron disodium heptaoxide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8191EN8ZMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Between 171 °C and 175 °C with decomposition, 743 °C, 742 °C, 1366 °F | |

| Record name | SODIUM TETRABORATE (BORAX) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM TETRABORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE, ANHYDROUS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/229 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Anhydrous) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Chemical Precursors for Sodium Borates

Conventional and Industrial Synthesis Routes for Sodium Borate (B1201080) Species

Reactions of Boric Acid with Sodium Carbonate and Hydroxide (B78521)

The industrial synthesis of sodium borates, such as borax (B76245) (sodium tetraborate), commonly involves the reaction of boric acid with sodium carbonate or sodium hydroxide. These conventional methods are well-established and widely used for large-scale production.

The reaction between boric acid (H₃BO₃) and sodium carbonate (Na₂CO₃) is a neutralization reaction that yields sodium tetraborate (B1243019) (Na₂B₄O₇), water, and carbon dioxide. doubtnut.comunacademy.com The process typically involves heating a mixture of the reactants to facilitate the reaction. doubtnut.com The resulting sodium tetraborate can then be crystallized from the solution by cooling or evaporation. doubtnut.com The balanced chemical equation for this reaction is:

4H₃BO₃ + Na₂CO₃ → Na₂B₄O₇ + 6H₂O + CO₂ doubtnut.comtestbook.com

This method is a cornerstone of borax production and highlights the role of sodium carbonate as a key precursor. tiwariacademy.com

Alternatively, sodium borate can be prepared by reacting boric acid with sodium hydroxide (NaOH). This method is also a neutralization reaction. A specific example is the preparation of a 1 M this compound buffer solution with a pH of 8.5, which involves dissolving boric acid and sodium hydroxide in water. aatbio.com The reaction of amorphous borax with a concentrated sodium hydroxide solution can form tetrahydroxoborate. vedantu.com An industrial process has also been developed for the electrolysis of this compound solutions to produce boric acid and sodium hydroxide. google.com

| Reactants | Product | Conditions |

| Boric Acid (H₃BO₃), Sodium Carbonate (Na₂CO₃) | Sodium Tetraborate (Na₂B₄O₇) | Heating doubtnut.com |

| Boric Acid (H₃BO₃), Sodium Hydroxide (NaOH) | This compound Buffer | Aqueous solution aatbio.com |

| Amorphous Borax, Concentrated Sodium Hydroxide (NaOH) | Tetrahydroxoborate | - vedantu.com |

Extraction and Refinement from Natural Borate Minerals (e.g., Kernite, Tincal)

A significant portion of the world's sodium borates are obtained through the extraction and refinement of naturally occurring borate minerals. The most commercially important of these are tincal and kernite. smenet.orgatamanchemicals.com Major deposits of these minerals are found in the Mojave Desert in California, as well as in Turkey and South America. smenet.orgatamanchemicals.com

Tincal (Borax Decahydrate): Tincal, with the chemical formula Na₂B₄O₇·10H₂O, is a primary source of borax. atamanchemicals.combritannica.com The refining process involves dissolving the crushed tincal ore in hot water. unacademy.comepa.gov Insoluble impurities like clay and sand are then removed by filtration and settling. unacademy.comepa.gov The clarified solution is subsequently cooled or evaporated to allow for the crystallization of pure borax. doubtnut.comunacademy.com

Kernite: Kernite (Na₂B₄O₇·4H₂O) is another crucial this compound mineral. smenet.orgborax.com Unlike tincal, kernite is not readily soluble in water. epa.gov Therefore, its processing often requires the addition of sulfuric acid to a dissolving unit to facilitate its breakdown. epa.gov The subsequent steps of removing insolubles through rake classifiers, settling tanks, and filtration are similar to the process for tincal. epa.gov The resulting solution is then sent to crystallizers to produce this compound. epa.gov U.S. Borax Inc. utilizes open-pit mining to extract both kernite and tincal, which are then processed in an adjacent refinery. smenet.org

| Mineral | Chemical Formula | Key Processing Step |

| Tincal | Na₂B₄O₇·10H₂O | Dissolution in hot water unacademy.comepa.gov |

| Kernite | Na₂B₄O₇·4H₂O | Dissolution with the aid of sulfuric acid epa.gov |

Other borate minerals, such as colemanite and ulexite, can also be processed to produce sodium borates. For instance, colemanite can be reacted with a sodium carbonate solution to yield borax and sodium metaborate (B1245444). unacademy.comvedantu.com

Advanced and Green Chemistry Approaches in this compound Synthesis

Ultrasonic-Assisted Synthesis of Hydrated Sodium Metaborates

In the pursuit of more efficient and environmentally friendly synthesis methods, ultrasonic assistance has emerged as a promising technique. Research has shown that ultrasound can accelerate the synthesis of hydrated sodium metaborates. dergipark.org.tr

A comparative study focused on the synthesis of sodium metaborate hydrates from kernite, water, and sodium hydroxide at 80°C. dergipark.org.tr The results demonstrated that the use of ultrasonic irradiation led to the formation of this compound hydrate (B1144303) (NaB(OH)₄·2H₂O), while the conventional mechanical stirring method produced sodium boron hydroxide (NaB(OH)₄). dergipark.org.tr The conversion to this compound hydrate was completed in 60 minutes under ultrasonic conditions. dergipark.org.tr This suggests that sonochemical synthesis can be faster and may lead to different hydrated species compared to classical methods. dergipark.org.tr

Further studies have investigated the production of sodium metaborate tetrahydrate (NaB(OH)₄·2H₂O) from borax and sodium hydroxide solution under ultrasonic irradiation. researchgate.netyildiz.edu.tr The optimal conditions for this process were found to be a water content of 26% by weight, borax particle size of -250+150μm, and an irradiation time of 60 minutes at 80°C. researchgate.netyildiz.edu.tr

| Method | Reactants | Product | Key Finding |

| Ultrasonic-Assisted | Kernite, Water, NaOH | This compound Hydrate (NaB(OH)₄·2H₂O) | Faster conversion compared to mechanical stirring dergipark.org.tr |

| Mechanical Stirring | Kernite, Water, NaOH | Sodium Boron Hydroxide (NaB(OH)₄) | Inadequate for the synthesis of this compound hydrate at the same temperature dergipark.org.tr |

| Ultrasonic-Assisted | Borax, NaOH solution | Sodium Metaborate Tetrahydrate (NaB(OH)₄·2H₂O) | Optimized conditions identified for efficient production researchgate.netyildiz.edu.tr |

Hydrothermal and Solvothermal Techniques for this compound Materials

Hydrothermal and solvothermal synthesis methods offer routes to novel borate materials with controlled structures and properties. These techniques involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a closed system. mdpi.com

Hydrothermal synthesis has been employed to produce various metal borates, including magnesium borates from this compound minerals like tincalconite (Na₂B₄O₇·5H₂O). isites.info In one study, magnesium borates such as "Admontite" and "Aksaite" were synthesized by reacting tincalconite with magnesium chloride and boric acid at 100°C. isites.info While this example focuses on magnesium borates, it demonstrates the utility of hydrothermal methods starting from a this compound precursor. Hydrothermal techniques have also been used to synthesize copper borate compounds using sodium tetraborate as a raw material. colab.ws

Solvothermal synthesis, on the other hand, utilizes non-aqueous solvents. This method has been used to synthesize borophosphate (BPO) compounds using precursors like potassium tetraborate in solvents such as glycol and ethanol. mdpi.com A notable development in this area is the solvothermal synthesis of tetrabutylammonium (B224687) octahydrotriborate from sodium borohydride (B1222165), which serves as a precursor for other boranes like NaB₃H₈ and Na₂B₁₂H₁₂. unige.ch Two new borates containing complex polyborate anions have also been synthesized under solvothermal conditions. researchgate.net

These advanced methods provide pathways to borate materials that may not be accessible through conventional high-temperature solid-state reactions, which can be lengthy and yield inhomogeneous products. mdpi.com

Synthesis of Specialized this compound Derivatives and Related Compounds

Beyond the common forms of this compound, research has focused on the synthesis of specialized derivatives with unique properties and applications.

One area of interest is the synthesis of this compound compositions with specific Na₂O/B₂O₃ molar ratios, which can be achieved by reacting various forms of borax (anhydrous, pentahydrate, or decahydrate) with boric acid or boric oxide. google.com By controlling the amount of water added and heating the mixture, specific this compound products can be formed. google.com

The synthesis of sodium pentaborate pentahydrate (NaB₅O₈·5H₂O) has been achieved by reacting sodium tetraborate decahydrate (B1171855) with orthoboric acid. google.com Another specialized derivative, sodium octaborate tetrahydrate, can be prepared by mixing this compound with boric acid, roasting the mixture, and then recrystallizing the product from water. google.com

In the realm of advanced materials, novel organic-ligand-doped sodium bis(oxalate)-borate complexes have been developed as potential electrolytes for sodium-ion batteries. researchgate.net These materials, such as sodium bis[salicylato(2-)]-borate (NBSB) and derivatives of sodium bis[oxalate]borate (NBOB), are fabricated through solid-state reactions. researchgate.net

Furthermore, research into boron cluster compounds has led to the synthesis of derivatives of closo-decaborate anions. For example, disubstituted carboxonium derivatives have been prepared through the interaction of the [B₁₀H₁₁]⁻ anion with benzoic acid. mdpi.com

| Derivative | Precursors | Synthesis Method |

| Sodium Pentaborate Pentahydrate | Sodium Tetraborate Decahydrate, Orthoboric Acid | Reaction in aqueous solution google.com |

| Sodium Octaborate Tetrahydrate | This compound, Boric Acid | Roasting followed by recrystallization google.com |

| Sodium Bis[salicylato(2-)]-borate (NBSB) | - | Solid-state reaction researchgate.net |

| Disubstituted Carboxonium Decaborate | [B₁₀H₁₁]⁻ anion, Benzoic Acid | Reaction in dichloromethane (B109758) solution mdpi.com |

Preparation of Polyborate Ions in Concentrated Aqueous Solutions

The formation of polyborate ions in aqueous solutions is a complex process governed by factors such as pH, total boron concentration, and the presence of external cations. asianpubs.org In dilute aqueous solutions, boric acid acts as a weak Lewis acid, accepting a hydroxide ion from water to form the tetrahydroxyborate anion, [B(OH)₄]⁻. lsbu.ac.uk The polymerization of borate ions typically begins when the total boron concentration exceeds approximately 0.025 mol/L. lsbu.ac.ukwikipedia.org

As the concentration increases, a series of condensation reactions occur, leading to the formation of various polyborate species. lsbu.ac.uk At a pH range of 7–10, polymeric anions such as triborate(1-), tetraborate(2-), and pentaborate(1-) are formed in equilibrium with boric acid and the tetrahydroxyborate ion. wikipedia.org The specific polyborate that crystallizes from the solution can be templated by the cations present. soton.ac.uk

It is possible to prepare highly concentrated aqueous solutions of this compound. A study demonstrated that by adjusting the sodium-to-boron (Na/B) ratio to 0.22, which corresponds to a pH of 6.9, a solution with a boron concentration of 5.24 mol/kg could be achieved at 20°C. researchgate.net This concentration is more than double that of the most soluble known borate solution under similar conditions. researchgate.net Analysis of these highly concentrated solutions using Raman spectroscopy and atmospheric pressure chemical ionization/mass spectrometry (APCI/MS) indicated the presence of large polyborate ions. researchgate.net

Table 1: Polyborate Ions in Aqueous Solution This table summarizes various polyborate ions identified in aqueous solutions and the conditions influencing their formation.

| Polyborate Ion | Chemical Formula | Conditions for Formation | Source(s) |

|---|---|---|---|

| Tetrahydroxyborate | [B(OH)₄]⁻ | Formed from boric acid in aqueous solution. | lsbu.ac.uk |

| Triborate(1-) | [B₃O₃(OH)₄]⁻ | Forms in equilibrium at pH 7-10 and boron concentrations >0.025 mol/L. | wikipedia.org |

| Tetraborate(2-) | [B₄O₅(OH)₄]²⁻ | The ion found in mineral borax; forms in equilibrium at pH 7-10. | wikipedia.org |

| Pentaborate(1-) | [B₅O₆(OH)₄]⁻ | Forms in equilibrium at pH 7-10 and boron concentrations >0.025 mol/L. | wikipedia.org |

Routes to Borate Esters and Complex Anions

Borate esters are organic compounds typically synthesized through the condensation reaction of boric acid with alcohols. wikipedia.orgacs.org These esters have applications in organic synthesis, serving as simple catalysts for transformations such as the formation of complex amides. researchgate.netthieme.de The synthesis of more specialized borate esters, like aryl boronate esters, can be achieved through methods such as the palladium-catalyzed Miyaura borylation or rhodium-catalyzed reactions under mild conditions. organic-chemistry.org

The creation of complex borate anions is another important synthetic route, often aimed at increasing solubility. Reacting boron compounds like boric acid with alkanolamines or polyamines can produce more soluble polyborates. google.com An alternative method involves first forming a solution containing a metal ion/ligand complex before the addition of boric acid. This approach can yield stable, clear aqueous solutions with high boron concentrations (e.g., 9-11% by weight), avoiding the highly exothermic reactions that can occur during polyborate formation. google.com In this method, the ligand must be capable of complexing the metal ion while also coordinating with the boric acid. google.com

Table 2: Selected Synthetic Routes to Borate Esters This table outlines various methods for the synthesis of borate esters, detailing the precursors and catalytic systems involved.

| Product Type | Precursors | Catalyst/Method | Source(s) |

|---|---|---|---|

| General Borate Esters | Boric acid, Alcohols | Stoichiometric condensation reaction. | wikipedia.orgacs.org |

| Complex Amides | Carboxylic acids, Amines | Catalysis by borate esters like B(OCH₂CF₃)₃. | researchgate.netthieme.de |

| Aryl Boronate Esters | Aryl halides, Bis(pinacolato)diboron | Palladium-catalyzed Miyaura borylation. | organic-chemistry.org |

| Aryl Boronate Esters | Aryl iodides, Diboron reagent | Rhodium-catalyzed borylation. | organic-chemistry.org |

Regeneration and Recycling of Boron Compounds for Sodium Borohydride Synthesis

The regeneration of sodium borohydride (NaBH₄) from its hydrolysis byproduct, sodium metaborate (NaBO₂), is critical for its application in a closed-loop hydrogen storage system. aip.org The direct byproduct is often a hydrated form of sodium metaborate, such as NaBO₂·2H₂O or NaBO₂·4H₂O, and the level of hydration significantly affects the energy required for the recycling process. aip.orgmdpi.com Research into NaBH₄ regeneration is primarily focused on three main pathways: thermochemical, mechanochemical, and electrochemical processes. mdpi.com

Thermochemical processes involve reactions at high temperatures and pressures. A notable example is the reaction of sodium metaborate with magnesium hydride (MgH₂). At 823 K and under 7 MPa of hydrogen pressure, a conversion yield of 97.0% to NaBH₄ was achieved. mdpi.com Another thermochemical route is the Bayer Process, which combines borax, sodium, and hydrogen at high temperatures. energy.gov

Mechanochemical processes utilize mechanical energy, typically from ball milling, to drive chemical reactions at or near room temperature. mdpi.com This method has been successfully used to regenerate NaBH₄ from hydrated sodium metaborate. For instance, ball milling hydrated NaBO₂ with magnesium (Mg) and magnesium silicide (Mg₂Si) resulted in an 86% yield of NaBH₄ after 20 hours. mdpi.com Similarly, milling dehydrated sodium metaborate with Mg₂Si at room temperature produced a 78% yield. mdpi.com

Electrochemical processes aim to regenerate NaBH₄ through the direct electroreduction of sodium metaborate in an aqueous solution. mdpi.comenergy.gov While the feasibility of this route has been demonstrated, achieving consistent and scalable results has proven challenging. mdpi.commdpi.com

Table 3: Comparison of NaBH₄ Regeneration Methods from Sodium Metaborate (NaBO₂) This table compares different methodologies for recycling sodium metaborate back into sodium borohydride, highlighting the reactants, conditions, and reported efficiencies.

| Method | Reactants | Key Conditions | Conversion Yield | Source(s) |

|---|---|---|---|---|

| Thermochemical | NaBO₂, MgH₂ | 823 K, 7 MPa H₂, 2 hours | 97.0% | mdpi.com |

| Mechanochemical | NaBO₂·xH₂O, Mg, Mg₂Si | Vibrational ball mill, Ar atmosphere, 20 hours | 86% | mdpi.com |

| Mechanochemical | NaBO₂, Mg₂Si | Ball mill, Ar atmosphere, 20 hours | 78% | mdpi.com |

| Mechanochemical | Na₂B₄O₇·10H₂O, Mg, Na₂CO₃ | Ball mill, 30 hours | 78.9% | mdpi.com |

| Electrochemical | NaBO₂ solution | Direct electroreduction using Pd or Pt electrodes | ~17% (within 48 hours) | mdpi.com |

Influence of Reaction Parameters on this compound Product Characteristics

The characteristics of this compound products are highly dependent on the reaction parameters employed during their synthesis. For the production of sodium metaborate tetrahydrate from borax and sodium hydroxide, key parameters include the amount of water, temperature, reaction time, and the particle size of the reactants. atamanchemicals.comresearchgate.net One study, which utilized ultrasonic irradiation, identified the optimal conditions for this synthesis as 26% water by weight, a borax particle size of -250+150 µm, and an irradiation time of 60 minutes at 80°C. researchgate.net

In the context of thermochemical regeneration of NaBH₄ from NaBO₂ and MgH₂, temperature, pressure, and reaction time are the most critical parameters studied. mdpi.com Generally, higher temperatures lead to increased conversion yields. However, the interplay between temperature and time is significant; one investigation found that a maximum conversion was achieved in 1.5 hours at 907 K, whereas it took 8 hours to reach the same conversion level at a lower temperature of 857 K. mdpi.com

In other applications, reaction parameters also play a defining role. During the carbothermic reduction of titanomagnetite (B1172002) concentrates, the addition of this compound can promote the formation of titanium nitride (TiN) by lowering the required roasting temperature and time. mdpi.com In decarbonization reactions between sodium borates and sodium carbonate, the process is reversible, making the removal of carbon dioxide essential for achieving a high degree of conversion. These reactions proceed rapidly above the melting points of the reactants. wmich.edu

Table 4: Influence of Reaction Parameters on this compound Synthesis and Reactions This table summarizes the impact of various reaction parameters on the outcomes of different processes involving sodium borates.

| Process | Key Parameters | Observed Effect | Source(s) |

|---|---|---|---|

| Synthesis of Sodium Metaborate Tetrahydrate | Water amount, temperature, time, particle size | All parameters significantly influence the yield and product characteristics. | atamanchemicals.comresearchgate.net |

| NaBH₄ Regeneration (Thermochemical) | Temperature, pressure, time | Higher temperature generally increases conversion yield; time required for maximum conversion is temperature-dependent. | mdpi.com |

| Decarbonization of Sodium Carbonate | Temperature, CO₂ removal | Reaction is rapid above reactant melting points; CO₂ removal is necessary for high conversion. | wmich.edu |

Structural Elucidation and Advanced Spectroscopic/computational Characterization of Sodium Borates

Crystallographic Investigations of Sodium Borate (B1201080) Polymorphs and Complexes

Crystallography serves as a cornerstone for the definitive structural determination of sodium borate compounds in their solid state.

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in crystalline sodium borates. This technique has been instrumental in characterizing various polymorphs and complex borate structures.

Anhydrous borax (B76245), for instance, has multiple polymorphs, including α-Na₂B₄O₇ and γ-Na₂B₄O₇, whose crystal structures have been meticulously determined. jst.go.jp The α-form of sodium tetraborate (B1243019) (α-Na₂B₄O₇) crystallizes in the triclinic space group P1. jst.go.jp The γ-form was also identified as belonging to the triclinic space group P1. jst.go.jp The fundamental building blocks in these structures consist of Bϕ₃ triangles and Bϕ₄ tetrahedra (where ϕ can be O²⁻ or OH⁻), which link together to form complex rings and chains. jst.go.jp

The structural complexity extends to hydrated and organically templated sodium borates. For example, the crystal structure of a hydrated this compound with a noncentrosymmetric (NCS) structure, Na₂[BO₂(OH)]·H₂O, was determined to be in the Orthorhombic space group Pca21. researchgate.net Another complex, sodium enneaborate, with the structural formula Na₂[B₈O₁₁(OH)₄]·B(OH)₃·2H₂O, crystallizes in the monoclinic space group P2₁/n and features linear polyborate chains. acs.org

The study of this compound complexes with organic ligands also relies heavily on single-crystal XRD. A dimeric sodium organoborate complex, [Na(py)][B(hyncaH₋₂)₂]₂, was found to crystallize in the monoclinic space group P2₁/c, revealing a boron atom coordinated to two hydroxycarboxylic acid ligands. researchgate.net These detailed structural analyses provide foundational knowledge of the intricate ways sodium borates can assemble.

Table 1: Crystallographic Data for Select this compound Compounds

| Compound | Formula | Crystal System | Space Group | Reference |

| α-Sodium Tetraborate | α-Na₂B₄O₇ | Triclinic | P1 | jst.go.jp |

| γ-Sodium Tetraborate | γ-Na₂B₄O₇ | Triclinic | P1 | jst.go.jp |

| Hydrated this compound | Na₂[BO₂(OH)]·H₂O | Orthorhombic | Pca21 | researchgate.net |

| Sodium Enneaborate | Na₂[B₈O₁₁(OH)₄]·B(OH)₃·2H₂O | Monoclinic | P2₁/n | acs.org |

| Dimeric Sodium Organoborate Complex | [Na(py)][B(hyncaH₋₂)₂]₂ | Monoclinic | P2₁/c | researchgate.net |

| Sodium Erbium Borate | Na₃ErB₂O₆ | Monoclinic | P2₁/c | chimicatechnoacta.ru |

| Borax | Na₂B₄O₇·10H₂O | Monoclinic | C²ₕ⁶ | jst.go.jp |

Powder X-ray diffraction (XRD) is a versatile and widely used technique for identifying crystalline phases and assessing the amorphous nature of this compound materials. It is particularly valuable for studying polycrystalline samples and glasses.

In the synthesis of this compound glasses, XRD is routinely used to confirm the absence of long-range order, which is characteristic of an amorphous or glassy state. scirp.orgscirp.orgscirp.org For instance, in the preparation of cadmium-containing this compound glasses and silver-doped this compound glasses, the amorphous nature of the samples prepared by the melt-quenching technique was confirmed by the lack of sharp diffraction peaks in their XRD patterns. scirp.orgscirp.org

XRD is also crucial for studying phase transformations that occur upon heating or chemical reaction. For example, the thermal dehydration and decomposition of borax (sodium tetraborate decahydrate) have been monitored using XRD, showing its conversion through various hydrated and anhydrous phases. jst.go.jp At temperatures above 600°C, strong diffraction peaks indicate the crystallization of anhydrous Na₂B₄O₇, which can be a mixture of several polymorphs (α, β, γ, δ, and ε phases). jst.go.jp

Furthermore, XRD is used to identify the crystalline products in various chemical processes involving sodium borates. In the carbothermic reduction of titanomagnetite (B1172002) concentrates, the addition of this compound was shown to influence the formation of different crystalline phases like TiN and MgAl₂O₄, as identified by their characteristic XRD patterns. mdpi.com Similarly, in the synthesis of hydrated sodium metaborates, XRD was used to distinguish between the formation of NaB(OH)₄·2H₂O and NaB(OH)₄ depending on the synthesis method. dergipark.org.tr

Table 2: Application of Powder XRD in this compound Characterization

| Application | System Studied | Key Finding | Reference |

| Amorphous Nature Confirmation | Cadmium-containing this compound glasses | Absence of sharp peaks confirmed glassy state. | scirp.org |

| Amorphous Nature Confirmation | Silver-doped this compound glasses | Confirmed non-crystalline phase of prepared samples. | scirp.orgscirp.org |

| Phase Transformation Study | Thermal decomposition of borax | Identified various hydrated and anhydrous phases, including mixtures of Na₂B₄O₇ polymorphs. | jst.go.jp |

| Reaction Product Identification | Carbothermic reduction with this compound | Showed the effect of this compound on the formation of TiN and MgAl₂O₄. | mdpi.com |

| Synthesis Product Identification | Synthesis of hydrated sodium metaborates | Differentiated between NaB(OH)₄·2H₂O and NaB(OH)₄ products. | dergipark.org.tr |

Single-Crystal X-ray Diffraction Analysis of Borate Structures

Spectroscopic Probes of this compound Structure and Bonding

Spectroscopic techniques are indispensable for probing the local structure and chemical bonding within sodium borates, especially in amorphous systems like glasses where long-range order is absent.

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for investigating the vibrational modes of the boron-oxygen network in sodium borates. These methods provide detailed information about the fundamental structural units, such as trigonal BO₃ and tetrahedral BO₄ groups, as well as larger superstructural units like boroxol rings. scientific.netsemanticscholar.orgresearchgate.net

In borate glasses, the addition of a network modifier like Na₂O causes a conversion of some boron atoms from three-fold (BO₃) to four-fold (BO₄) coordination. chalcogen.ro IR and Raman spectra can track this conversion. The general fingerprint IR bands for borate glasses include asymmetric stretching of the B-O bond in trigonal BO₃ units (around 1200–1600 cm⁻¹), B-O bond stretching of tetrahedral BO₄ units (around 800–1200 cm⁻¹), and B-O-B bending vibrations (around 700 cm⁻¹). scienceasia.org

Raman spectroscopy is particularly sensitive to certain symmetrical vibrations. The sharp, intense peak around 806 cm⁻¹ in the Raman spectrum of pure B₂O₃ glass is famously assigned to the symmetric ring breathing vibration of the boroxol ring (a six-membered ring of alternating boron and oxygen atoms). rsc.orgeie.gr The intensity of this band decreases with the addition of Na₂O, indicating the breakdown of boroxol rings. eie.gr Simultaneously, a new band appears around 770 cm⁻¹, which is attributed to the ring breathing of six-membered rings containing one or two BO₄ tetrahedra, such as triborate or pentaborate groups. eie.grresearchgate.net

The formation of non-bridging oxygens (NBOs), which are oxygen atoms bonded to only one boron atom, also manifests in the vibrational spectra. The presence of NBOs signifies a depolymerization of the glass network. capes.gov.br Spectroscopic studies have shown that at higher alkali contents, the network becomes progressively disrupted, leading to the formation of smaller, highly charged borate units like pyroborate (B₂O₅⁴⁻) and orthoborate (BO₃³⁻) groups. researchgate.netcapes.gov.br

Table 3: Characteristic IR and Raman Bands in this compound Glasses

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Unit | Spectroscopic Technique | Reference |

| 1200 - 1600 | Asymmetric B-O stretching | Trigonal BO₃ units | IR | scienceasia.org |

| 800 - 1200 | B-O stretching | Tetrahedral BO₄ units | IR | scienceasia.org |

| ~700 | B-O-B bending | Borate network linkages | IR | scienceasia.org |

| ~806 | Symmetric ring breathing | Boroxol rings | Raman | rsc.orgeie.gr |

| ~770 | Symmetric ring breathing | Six-membered rings with BO₄ (e.g., triborate, pentaborate) | Raman | eie.grresearchgate.net |

| 640 - 675 | Bending and stretching | BO₃ triangles and BO₃ units with NBOs | IR | scirp.org |

| 850 - 885 | B-O stretching | BO₄ units | IR | scirp.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a quantitative technique for determining the coordination environment of boron atoms in both solid and solution states. It can distinguish between three-coordinate (BIII) and four-coordinate (BIV) boron, providing a direct measure of the fraction of four-coordinated boron atoms (N₄). researchgate.netresearchgate.net

In solid this compound glasses, ¹¹B Magic-Angle Spinning (MAS) NMR spectra typically show two main signals corresponding to BIII and BIV species. researchgate.net The addition of a ligand or base to the empty p-orbital of a tricoordinate boron atom to form a tetracoordinate species results in a characteristic upfield shift in the ¹¹B NMR spectrum. sdsu.edu This allows for the quantification of structural changes, such as the conversion of BO₃ to BO₄ units, as a function of glass composition. researchgate.net

Studies have shown that the isotropic chemical shifts for three-coordinate boron generally increase (become more deshielded) as bridging oxygens are replaced by non-bridging oxygens. stanford.edu This provides further detail on the local environment beyond just the coordination number.

In solution, ¹¹B NMR is invaluable for studying the structure of borate complexes. For example, it has been used to elucidate the structure of diol-borate esters in solution. eucalyptus.com.br The chemical shifts are sensitive to the type of complex formed. In studies of borate preservation of urine samples for metabolic phenotyping, ¹¹B NMR confirmed the formation of borate complexes with biological molecules like citrate (B86180) and mannitol. nih.gov It is also used to study the equilibrium between different borate species in aqueous solutions, such as the formation of triborate ions in concentrated boric acid or borax solutions. researchgate.net

Table 4: Representative ¹¹B NMR Chemical Shifts for Boron Species

| Boron Species | Coordination | Environment | Typical Chemical Shift (ppm) | Reference |

| B(OH)₃ | 3 | Aqueous boric acid | ~19 | researchgate.net |

| B(OH)₄⁻ | 4 | Aqueous tetrahydroxyborate | ~1-3 | researchgate.net |

| Trigonal Boron (BIII) | 3 | Borate glasses | ~12 to 22 | researchgate.netstanford.edu |

| Tetrahedral Boron (BIV) | 4 | Borate glasses | ~ -1 to 2 | researchgate.netillinois.edu |

| Borate-Diol Complex | 4 | Xyloglucan-borate solution | ~ -9 to -23 | eucalyptus.com.br |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic structure and optical properties of this compound systems, particularly glasses. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy levels. The position and shape of the absorption edge in the UV-Vis spectrum are related to the optical band gap of the material. scirp.orgscirp.org

In pure this compound glasses, the absorption edge is typically in the ultraviolet region, indicating they are transparent in the visible range. acrhem.org The optical band gap is a key parameter that can be determined from these spectra, and it is influenced by the glass composition and structure. For example, in cadmium-containing this compound glasses, the optical band gap was found to decrease as the content of CdO increased, suggesting that CdO acts as a network modifier. scirp.org Conversely, in silver-doped this compound glasses, the optical band gap was observed to increase with higher Ag₂O content. scirp.orgscirp.org

The addition of transition metal or rare-earth ions introduces specific absorption bands in the visible or near-infrared (NIR) regions, corresponding to d-d or f-f electronic transitions. For instance, erbium-doped this compound glasses show characteristic absorption bands corresponding to the electronic transitions of the Er³⁺ ion. mdpi.com Similarly, nickel-doped glasses exhibit absorption peaks related to Ni²⁺ transitions. researchgate.net The position and intensity of these bands provide insight into the local environment and oxidation state of the dopant ions within the glass matrix.

Urbach energy, which is a measure of the disorder or defect states within the band gap, can also be calculated from the absorption edge. Changes in Urbach energy often correlate with structural modifications in the glass network. scirp.orgresearchgate.net

Table 5: Optical Properties of Modified this compound Glasses from UV-Vis Spectroscopy

| Glass System | Dopant/Modifier | Effect on Optical Band Gap | Other Findings | Reference |

| This compound | Cadmium Oxide (CdO) | Decreased from 3.72 to 3.59 eV with increasing CdO | CdO acts as a network modifier. | scirp.org |

| This compound | Silver Oxide (Ag₂O) | Increased with increasing Ag₂O | Urbach energy observed between 0.55 - 0.77 eV. | scirp.orgscirp.org |

| This compound | Nickel(II) Oxide (NiO) | Direct bandgap decreased from 4.00 to 3.76 eV | Urbach energy decreased, indicating a more compact glass network. | researchgate.net |

| This compound | Antimony(III) Oxide (Sb₂O₃) | Good transparency for wavelengths > 400 nm | Refractive index increased with increasing antimony content. | acrhem.org |

| This compound | Vanadium/Erbium | Decreased with addition of vanadium | Refractive index increased with vanadium addition. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron Coordination and Solution Structures (e.g., 11B NMR)

Theoretical and Computational Modeling of this compound Systems

Theoretical and computational modeling have become indispensable tools for elucidating the complex structures and dynamics of this compound systems at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular and Network Structures

Density Functional Theory (DFT) and ab initio calculations are powerful quantum mechanical methods used to investigate the electronic structure and geometry of molecules and extended networks in this compound systems. These first-principles approaches have been instrumental in understanding the fundamental interactions and bonding within borate structures.

Ab initio molecular dynamics (AIMD) simulations, which are based on DFT, have proven particularly effective in modeling the structure of borate glasses. acs.orgnih.gov Unlike classical molecular dynamics, AIMD can accurately reproduce complex superstructural units, such as boroxol rings, which are characteristic of borate networks. acs.org These simulations provide detailed information on bond distances, coordination numbers, and the distribution of various borate groups. For instance, AIMD has been used to model trivalent rare earth-rich borate glasses by simulating a melt-quenching process, and the resulting structures show good agreement with experimental data from solid-state NMR and structure factor measurements. acs.orgnih.gov

DFT calculations have also been employed to investigate the structural adaptation of this compound glasses under pressure. acs.org Simulations of xNa₂O·(100-x)B₂O₃ systems confined between Fe₂O₃ substrates revealed a two-stage transformation under compression: rearrangement at low pressure and polymerization at high pressure. acs.org The pressure required for polymerization is directly related to the initial fraction of four-fold coordinated boron (B⁴). acs.org

Furthermore, DFT is used to calculate NMR parameters for borate crystals, which helps in the interpretation of experimental NMR spectra. tandfonline.comrsc.orgresearchgate.net By calculating the electric field gradient (EFG) and chemical shielding tensors, researchers can correlate the observed NMR signals with specific local structures. tandfonline.comresearchgate.net For example, calculations on crystalline borates show significant variation in the ¹¹B NMR isotropic chemical shift for BO₃ sites depending on their participation in ring or non-ring structures, which is attributed to differences in B-O-B angles. tandfonline.com This combined experimental and computational approach has been used to refine the crystal structures of borate minerals like ulexite. rsc.orgresearchgate.net

A comparative study of various DFT functionals (B3LYP, PBE0, wB97Xd, and CAM-B3LYP) has been conducted to benchmark their accuracy against higher-level ab initio methods like MP2 and CCSD(T) for modeling the hydrolysis reaction pathways in borate networks. mdpi.comresearchgate.netnih.gov The results indicated that functionals like B3LYP, PBE0, and wB97Xd can accurately predict reaction mechanisms and energy barriers. mdpi.comresearchgate.netnih.gov

Table 1: Comparison of DFT Functionals for Hydrolysis Reaction Barriers in a Borate Network This table presents a selection of DFT functionals and their performance in calculating reaction barriers for the hydrolysis of a borate network, as compared to reference ab initio methods.

| Functional | Qualitative Agreement with Reference | Quantitative Difference in Reaction Barrier (eV) |

|---|---|---|

| B3LYP | Close approximation | 0.1–0.2 |

| PBE0 | Close approximation | 0.1–0.2 |

| wB97Xd | Close approximation | 0.1–0.2 |

| CAM-B3LYP | Acceptable (except for most complex pathway) | - |

Molecular Dynamics Simulations of Borate Melts and Solutions

Molecular Dynamics (MD) simulations are a cornerstone for studying the time-dependent behavior and macroscopic properties of this compound melts and aqueous solutions by modeling the atomic trajectories.

In borate melts, MD simulations have been crucial for understanding the structural changes as a function of composition and temperature. acs.orgacs.organl.gov Simulations of alkali borate glasses have successfully reproduced the "borate anomaly," where properties change non-monotonically with the addition of an alkali oxide modifier. cambridge.orgjst.go.jp The addition of Na₂O to B₂O₃ glass converts three-coordinate boron (BO₃) to four-coordinate boron (BO₄), a phenomenon well-captured by MD simulations. cambridge.orgresearchgate.net These simulations provide detailed structural information, including pair distribution functions and bond angle distributions, which show distinct local structures around BO₃ and BO₄ units. researchgate.net

Classical MD simulations, using carefully developed interatomic potentials, can model large systems (thousands of atoms) and long timescales, which are often inaccessible to first-principles methods. acs.orgjst.go.jpaip.orgaip.org Potentials have been developed that are dependent on the coordination number of boron or include charge transfer to better simulate the complex bonding. aip.org These models have been validated by their ability to reproduce experimental data, such as radial distribution functions and the average coordination number. acs.org For example, simulations of this compound glass with a low concentration of sodium oxide clearly show the presence of both BO₃ triangles and BO₄ tetrahedra, as well as larger structural groups like boroxol rings and triborate units. cambridge.org

MD simulations have also shed light on the transport properties of borate melts. Studies on B₂O₃ liquid under pressure have shown a rapid increase in the diffusivity of B³⁺ and O²⁻ ions up to approximately 5 GPa, which correlates with an increase in the average coordination number of boron. acs.org In aqueous solutions, MD simulations are used to compute properties like viscosity, electrical conductivity, and the self-diffusivity of ions. acs.org For instance, simulations of aqueous NaB(OH)₄ solutions using a specially developed force field (DFF/B(OH)₄⁻) have accurately predicted densities and viscosities, with deviations of less than 2.5% from experimental data at 298 K. acs.org These simulations also provide insights into the hydration structure around the borate ions, showing that water molecules are tightly bound and structured around the borohydride (B1222165) anion. researchgate.net

Table 2: Selected Properties of Aqueous NaB(OH)₄ Solutions from MD Simulations This table summarizes key transport and structural properties of aqueous this compound solutions as determined by Molecular Dynamics simulations.

| Property | System | Simulation Details | Key Finding |

|---|---|---|---|

| Viscosity & Density | Aqueous NaB(OH)₄ | DFF/B(OH)₄⁻ force field, 298–353 K, 0–5 mol/kg | Deviations < 2.5% from experimental data at 298 K. acs.org |

| Electrical Conductivity | Aqueous NaB(OH)₄ | DFF/B(OH)₄⁻ force field, 298 K | Deviates by ~10% from experimental data. acs.org |

| Self-Diffusivity | H₂, Na⁺, B(OH)₄⁻ in aqueous NaB(OH)₄ | DFF/B(OH)₄⁻ force field, 298–353 K | Engineering equations developed for self-diffusivities. acs.org |

| Ion Hydration | Aqueous NaBD₄ | Neutron/X-ray diffraction and modeling | ~5.6 water molecules bond to BD₄⁻ in 1.0 mol·dm⁻³ solution. researchgate.net |

Computational Studies of Reaction Pathways and Energetics within Borate Networks

Computational chemistry provides a powerful lens to examine the intricate reaction pathways and the associated energy changes that govern the formation, transformation, and degradation of borate networks.

A key area of investigation is the hydrolysis of borate networks, a process fundamental to the durability of borate glasses. mdpi.comresearchgate.netnih.gov Comprehensive ab initio and DFT studies have been performed to map the hydrolysis mechanism. mdpi.comresearchgate.netnih.gov These studies model a system with two boron atoms and bridging oxygen atoms, and then examine the interaction with water molecules under neutral, acidic, or basic conditions. mdpi.comresearchgate.netnih.gov The calculations focus on identifying the transition states and determining the energy barriers for the reaction.

The findings from these computational studies indicate that the borate network's susceptibility to hydrolysis is highly dependent on the pH of the environment. mdpi.comresearchgate.netnih.gov The reaction barrier is significantly lower in a basic environment compared to neutral or acidic conditions. mdpi.comresearchgate.netnih.gov For instance, under neutral conditions, the calculated reaction barriers are greater than 1 eV. mdpi.com The inclusion of explicit water molecules in the calculations is crucial, as they can stabilize the transition states, sometimes through the formation of closed-ring configurations, which lowers the energy barrier. mdpi.comresearchgate.netnih.gov

Computational approaches are also used to understand complex reaction networks in prebiotic chemistry where borate is thought to play a role. mdpi.com By representing compounds as graphs and applying rules that encode reaction mechanisms, it is possible to enumerate all potential products and pathways. mdpi.com This helps in quantifying the plausibility of synthesizing specific target molecules within a complex chemical system. mdpi.com

In the context of organic synthesis, DFT and coupled-cluster calculations have been used to explore the reaction mechanism of the metal-free, electrochemical cross-coupling of tetraorganoborate salts. chemrxiv.org These studies characterize the reaction path, identify intermediates, and analyze the energetics to predict product distributions for different types of couplings (e.g., aryl-aryl vs. aryl-alkenyl). chemrxiv.org

Table 3: Energetics of Borate Network Hydrolysis under Different pH Conditions This table summarizes the qualitative findings on the reaction energy barriers for the hydrolysis of a borate network under different environmental conditions, based on ab initio and DFT calculations.

| Environment | Relative Reaction Barrier | Role of Explicit Water Molecules |

|---|---|---|

| Basic (OH⁻) | Lowest | Can stabilize transition states, lowering the barrier. mdpi.comresearchgate.netnih.gov |

| Neutral (H₂O) | Intermediate (> 1 eV) | Can stabilize transition states, lowering the barrier. mdpi.comresearchgate.netnih.gov |

| Acidic (H⁺) | Highest | Can stabilize transition states, lowering the barrier. mdpi.comresearchgate.netnih.gov |

Structural Modifications Induced by Glass Modifiers and Additives in Borate Systems

The structure and properties of borate glasses can be extensively tailored by introducing glass modifiers and additives. Computational and experimental studies have provided a detailed understanding of the structural modifications that occur.

The most fundamental modification in alkali borate glasses is the conversion of boron coordination. When a network modifier like sodium oxide (Na₂O) is added to boron trioxide (B₂O₃), the additional oxygen atoms cause a change in the coordination of some boron atoms from trigonal (BO₃) to tetrahedral (BO₄). cambridge.orgarabjchem.org This process increases the connectivity and rigidity of the glass network, a phenomenon that MD simulations have successfully modeled. cambridge.org However, beyond a certain concentration of the modifier, the formation of non-bridging oxygens (NBOs) begins, which leads to a decrease in network connectivity. researchgate.net

Various oxides can act as modifiers or even intermediates in borate glass systems. Aluminum oxide (Al₂O₃), for example, is known to be an effective additive for extending the glass-forming range. eie.gr MD simulations of alumina (B75360) this compound glasses show that aluminum atoms are typically present as AlO₄ network-forming units. eie.gr The formation of these AlO₄ units can suppress the conversion of BO₃ to BO₄ that would otherwise be caused by the addition of Na₂O. eie.gr Similarly, iron oxide (Fe₂O₃) can act as both a network former and a modifier. arabjchem.org Depending on its coordination, it can further break up the borate network. arabjchem.org

Other modifiers like lead oxide (PbO) and magnesium oxide (MgO) also induce significant structural changes. The addition of PbO to this compound glass can strengthen the glass network, leading to an increase in density. spbstu.ru Conversely, adding Al₂O₃ can result in a weaker, less dense network structure. spbstu.ru The effect of MgO in lithium borate glasses is complex; initial additions can increase density by promoting the conversion of BO₃ to BO₄ units, while further additions may lead to a decrease in density due to the creation of NBOs and breakage of bonds within the glass structure. niscair.res.in

Additives can also be used for functional purposes, such as creating protective films. In the context of lithium-ion batteries, lithium borate additives have been developed to modify the surface of cathodes. rsc.orgresearchgate.net These additives can be sacrificially oxidized on the cathode surface to generate a borate-rich film that inhibits electrolyte oxidation and improves battery performance, especially at elevated temperatures. rsc.orgresearchgate.net

Table 4: Effect of Various Modifiers on the Structure of Borate Glasses This table outlines the primary structural role and impact of different common modifiers on the borate glass network.

| Modifier/Additive | Typical Role | Primary Structural Effect | Impact on Boron Coordination |

|---|---|---|---|

| Sodium Oxide (Na₂O) | Network Modifier | Converts BO₃ to BO₄ units, creates NBOs at higher concentrations. cambridge.orgresearchgate.net | Increases fraction of four-fold boron (N₄) initially. cambridge.org |

| Aluminum Oxide (Al₂O₃) | Network Former | Forms AlO₄ units, can extend glass-forming range. eie.gr | Suppresses the Na₂O-induced conversion of BO₃ to BO₄. eie.gr |

| Iron Oxide (Fe₂O₃) | Network Former/Modifier | Can depolymerize the borate network. arabjchem.org | Can affect the proportion of tetrahedral borate units (N₄). arabjchem.org |

| Lead(II) Oxide (PbO) | Network Modifier | Strengthens the glass network. spbstu.ru | Promotes formation of four-coordinated units. spbstu.ru |

| Magnesium Oxide (MgO) | Network Modifier | Can increase network compactness or cause bond breakage depending on concentration. niscair.res.in | Initially increases N₄, then may create NBOs. niscair.res.in |

| Lanthanum Oxide (La₂O₃) | Network Modifier | Causes destruction of superstructural units. | Alters local borate structures. |

Chemical Reactivity and Reaction Mechanisms of Sodium Borates

Aqueous Solution Chemistry of Sodium Borates

The chemistry of sodium borates in aqueous solutions is characterized by a series of dynamic equilibria involving dissociation, hydrolysis, and the formation of various polyborate species. These reactions are highly dependent on factors such as concentration and pH.

Dissociation and Hydrolysis Equilibria in Aqueous Media

When sodium borate (B1201080), such as borax (B76245) (Na₂B₄O₇·10H₂O), is dissolved in water, it does not simply dissociate into sodium and borate ions. Instead, the borate ion undergoes hydrolysis, reacting with water to form boric acid (B(OH)₃) and the tetrahydroxyborate ion ([B(OH)₄]⁻). doubtnut.comlsbu.ac.uk Boric acid acts as a weak Lewis acid, accepting a hydroxide (B78521) ion from water rather than donating a proton. lsbu.ac.uk This process can be represented by the following equilibrium:

B₄O₇²⁻ + 7H₂O ⇌ 2B(OH)₃ + 2[B(OH)₄]⁻

The dissolution of borax in water results in a solution containing equimolar concentrations of a weak acid (boric acid) and its conjugate base (borate), which is the foundation of its buffering capacity. lsbu.ac.uk The pH of the resulting solution is alkaline, typically above 7, due to the production of hydroxide ions during the hydrolysis of the borate ion. doubtnut.com The equilibrium is sensitive to temperature, with the ionization constant of boric acid and, consequently, the pH of borate solutions changing with temperature. nist.govuomustansiriyah.edu.iq

At lower pH values (below approximately 8) and in dilute solutions (below 0.1 M), the predominant species is undissociated boric acid. europa.eu As the pH increases above 10, the metaborate (B1245444) ion becomes the dominant species. europa.eu

Formation and Speciation of Polyborate Ions in Solution

In more concentrated solutions (typically above 0.025 mol/L), boric acid and borate ions undergo condensation reactions to form a variety of polyborate ions. lsbu.ac.uk The specific polyborate species present in a solution is a function of both pH and the total boron concentration. aip.org

Spectroscopic techniques such as Raman spectroscopy and Nuclear Magnetic Resonance (NMR) have been instrumental in identifying and quantifying these species. lsbu.ac.ukacs.orgacs.org The primary polyborate ions include the triborate ion ([B₃O₃(OH)₄]⁻) and the pentaborate ion ([B₅O₆(OH)₄]⁻). lsbu.ac.ukacs.org The triborate ion has been identified as a major polyborate species in boric acid-rich solutions across a wide temperature range (25 to 300 °C). acs.orgacs.org Other complex species, such as tetraborate (B1243019) ([B₄O₅(OH)₄]²⁻), are also known to exist. lsbu.ac.ukaip.org

The formation of these polyborate ions is a key factor in the complex chemistry of borate solutions, influencing their properties and reactivity. aip.org